molecular formula C12H14N2 B12436588 [2-(Naphthalen-2-yl)ethyl]hydrazine CAS No. 1016516-10-1

[2-(Naphthalen-2-yl)ethyl]hydrazine

Cat. No.: B12436588
CAS No.: 1016516-10-1
M. Wt: 186.25 g/mol
InChI Key: YFPNHTAVCLALMW-UHFFFAOYSA-N
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Description

Contextual Significance of Hydrazine (B178648) and Naphthalene (B1677914) Moieties in Synthetic Chemistry

The hydrazine moiety (NH₂NH₂) is a versatile functional group known for its nucleophilicity and its role as a precursor in the synthesis of a wide array of heterocyclic compounds. wikipedia.orgnih.govbenthamscience.com It is a fundamental building block in reactions like the Wolff-Kishner reduction and in the formation of hydrazones, which are valuable intermediates in carbon-carbon bond-forming reactions. wikipedia.org The diverse reactivity of hydrazine and its derivatives has led to their application in the development of pharmaceuticals, agrochemicals, and materials. wikipedia.orgbenthamscience.comresearchgate.net

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a prominent feature in many biologically active compounds. nih.govijpsjournal.comekb.eg Its rigid, planar structure and lipophilic nature allow it to interact with various biological targets. A multitude of FDA-approved drugs, including propranolol (B1214883) and naproxen, incorporate the naphthalene core, highlighting its importance in medicinal chemistry. nih.govekb.eg The scaffold's utility extends to materials science, where it is used in the synthesis of dyes and polymers. lifechemicals.com

Evolution of Research Perspectives on Naphthalene-Substituted Hydrazines

Research into naphthalene-substituted hydrazines has evolved from fundamental synthetic explorations to more targeted applications. Early studies likely focused on the basic reactivity and synthesis of these compounds. Over time, with a deeper understanding of the pharmacological potential of both the naphthalene and hydrazine moieties, research has shifted towards designing and synthesizing derivatives with specific biological activities. researchgate.netnih.gov This includes the development of compounds with potential anticancer, anti-inflammatory, and antimicrobial properties. ijpsjournal.comekb.egresearchgate.net The ability to modify the substitution pattern on both the naphthalene ring and the hydrazine group allows for the fine-tuning of a compound's physicochemical and biological properties. researchgate.net

Overview of Key Academic Disciplines Engaging with [2-(Naphthalen-2-yl)ethyl]hydrazine Chemistry

The study of this compound and related compounds is inherently interdisciplinary. Key academic fields involved include:

Organic and Synthetic Chemistry: This field is central to developing efficient and novel methods for the synthesis of this compound and its derivatives.

Medicinal Chemistry: Researchers in this area focus on the design, synthesis, and evaluation of these compounds for their therapeutic potential. nih.govontosight.ai This involves understanding structure-activity relationships to optimize biological activity.

Pharmacology: This discipline investigates the mechanisms of action and biological effects of these compounds in cellular and in vivo models. ontosight.ai

Materials Science: The unique photophysical and electronic properties of the naphthalene ring make its derivatives, including hydrazines, of interest for the development of novel organic materials. acs.org

Scope and Objectives of Current Research Trajectories

Current research on naphthalene-hydrazine derivatives is aimed at several key objectives. A primary goal is the discovery of new therapeutic agents with improved efficacy and reduced side effects for a range of diseases. ekb.egresearchgate.net This involves the synthesis of libraries of related compounds for high-throughput screening. Another objective is the development of new synthetic methodologies that are more efficient, cost-effective, and environmentally friendly. Furthermore, there is an ongoing effort to explore the potential of these compounds in materials science, for example, as components of organic light-emitting diodes (OLEDs) or sensors.

While specific research on This compound is not extensively documented in publicly available literature, its structural motifs suggest it is a compound of interest within these broader research trends. The ethyl linker between the naphthalene and hydrazine moieties provides additional conformational flexibility compared to directly linked analogs, which could influence its binding to biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1016516-10-1

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2-naphthalen-2-ylethylhydrazine

InChI

InChI=1S/C12H14N2/c13-14-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9,14H,7-8,13H2

InChI Key

YFPNHTAVCLALMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCNN

Origin of Product

United States

Synthetic Methodologies for 2 Naphthalen 2 Yl Ethyl Hydrazine and Analogues

Established Synthetic Routes to [2-(Naphthalen-2-yl)ethyl]hydrazine

While direct, documented syntheses for this compound are not extensively reported in readily available literature, its structure lends itself to established multi-step synthetic strategies common in medicinal and organic chemistry.

Multi-Step Synthesis Approaches

The construction of this compound can be logically approached through several multi-step sequences. A common strategy in organic synthesis is to build the carbon skeleton first and then introduce the desired functional group. A plausible route begins with a commercially available naphthalene (B1677914) precursor, such as 2-acetylnaphthalene (B72118).

One potential pathway involves the following steps:

Carbonyl to Hydrazone Formation : 2-acetylnaphthalene can be reacted with hydrazine (B178648) hydrate (B1144303) in an acid-catalyzed condensation reaction to form the corresponding hydrazone, (1-naphthalen-2-yl-ethylidene)-hydrazine. researchgate.netuchile.clsigmaaldrich.com

Reduction of the Hydrazone : The resulting hydrazone can then be reduced to the target hydrazine. This reduction specifically targets the C=N double bond, leaving the hydrazine moiety intact. A variety of reducing agents could be employed, such as sodium cyanoborohydride or catalytic hydrogenation. This approach is analogous to reductive amination.

Another viable approach involves the formation of an amine intermediate, followed by conversion to the hydrazine. This is similar to the process used for synthesizing 2-ethylphenylhydrazine hydrochloride from 2-ethylaniline. researchgate.net

Precursor Synthesis : A suitable precursor, 2-(2-aminoethyl)naphthalene, would be required. This amine can be synthesized by the reduction of 2-(naphthalen-2-yl)acetonitrile.

Diazotization : The primary amine, 2-(2-aminoethyl)naphthalene, would undergo diazotization using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

Reduction : The intermediate diazonium salt would then be reduced, for example with sodium sulfite, to yield the final product, this compound. researchgate.net

Precursor Design and Selection Strategies

The selection of a starting material is critical for an efficient synthesis. For this compound, precursors must contain the naphthalen-2-yl-ethyl skeleton or be easily converted to it.

Key Precursors and Strategies:

2-Acetylnaphthalene : As a readily available and relatively inexpensive starting material, it is an excellent precursor. Its ketone functionality provides a direct handle for introducing the hydrazine group via condensation. sigmaaldrich.com

2-(Naphthalen-2-yl)acetic acid : This precursor allows for the construction of the ethylamine (B1201723) side chain. The carboxylic acid can be reduced to the corresponding alcohol, 2-(naphthalen-2-yl)ethanol. The alcohol can then be converted to a leaving group (e.g., a tosylate or halide) and subsequently displaced by hydrazine.

2-Naphthonitrile : This can be elaborated to introduce the two-carbon side chain, providing a route to precursors like 2-(naphthalen-2-yl)acetonitrile, a key intermediate for the diazotization pathway.

The choice of precursor is often dictated by a balance of availability, cost, and the number of synthetic steps required, with multi-step flow synthesis platforms gaining traction for streamlining such processes. researchgate.net

Synthesis of Naphthalene-Containing Hydrazine Derivatives

Naphthalene-containing hydrazines and their derivatives, such as hydrazones and thiosemicarbazides, are pivotal intermediates in the synthesis of various heterocyclic compounds. Their reactivity is centered around the nucleophilic nitrogen atoms of the hydrazine moiety.

Condensation Reactions with Carbonyl Compounds

One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones). This reaction, typically performed under acidic catalysis, readily forms hydrazones by eliminating a molecule of water. researchgate.netresearchgate.net This method is simple, high-yielding, and a cornerstone for creating diverse molecular scaffolds. acs.org For instance, reacting a naphthalene-containing hydrazine with a substituted aldehyde or ketone introduces new functionalities and extends the molecular framework.

The resulting hydrazones are not merely stable products but are often reactive intermediates themselves, primed for subsequent cyclization reactions. The formation of pyrazoline derivatives from chalcones and hydrazine hydrate is a classic example of this strategy being extended to a naphthalene system. orientjchem.org

Naphthalene PrecursorCarbonyl CompoundSolvent/CatalystProduct TypeReference
6-methoxy-2-acetyl naphthalene4-methoxy-2-hydroxy benzaldehyde (B42025)Base (Claisen-Schmidt)Naphthalene-Chalcone orientjchem.org
Naphthalene-ChalconeHydrazine HydrateEthanolNaphthalene-Pyrazoline orientjchem.org
2-HydroxybenzaldehydeHydrazine HydrochlorideEthanol1H-Indazole chemicalbook.comlookchem.com
Aromatic AldehydesHydrazine HydrateAcetic AcidAldazine (Hydrazone Dimer) researchgate.net

Reactions with Isothiocyanates and Carbodithioates

Naphthalene-containing hydrazines react readily with isothiocyanates in a nucleophilic addition reaction to form N-substituted thiosemicarbazides. researchgate.net This reaction is highly efficient and provides key building blocks for nitrogen- and sulfur-containing heterocycles. For example, 2-[1-(naphthalen-2-yl)ethylidene]hydrazinecarbothioamide is synthesized from the corresponding hydrazone and is used as a precursor for thiazoles and pyrimidines. researchgate.net

Similarly, acyl isothiocyanates, such as 2-naphthoyl isothiocyanate, react with hydrazines like phenylhydrazine (B124118) to create substituted thiosemicarbazides, which can be cyclized into various triazole systems. chempap.orgresearchgate.net The reaction conditions can be controlled to direct the nucleophilic attack of the hydrazine to the isothiocyanate carbon. reddit.com

Naphthalene PrecursorReagentSolventProduct TypeReference
2-Naphthoyl isothiocyanatePhenylhydrazine-1,4-Disubstituted thiosemicarbazide (B42300) chempap.org
β-(1-Naphthyl)acryloyl isothiocyanatePhenylhydrazine-1,4-Disubstituted thiosemicarbazide chempap.org
(1-Naphthalen-2-yl-ethylidene)-hydrazinePotassium thiocyanate/HCl-2-[1-(Naphthalen-2-yl)ethylidene]hydrazinecarbothioamide researchgate.net

Integration into Heterocyclic Systems (e.g., Thiazoles, Pyrimidines, Indazoles)

The true synthetic utility of naphthalene-hydrazine derivatives is demonstrated by their conversion into a variety of heterocyclic systems, which are prominent motifs in pharmaceuticals and functional materials. nih.gov

Thiazoles : Naphthalene-containing thiosemicarbazides are excellent precursors for thiazole (B1198619) synthesis. Cyclization is typically achieved by reacting the thiosemicarbazide with α-halocarbonyl compounds. For example, reacting 2-[1-(naphthalen-2-yl)ethylidene]hydrazinecarbothioamide with ethyl bromoacetate (B1195939) yields a thiazolidinone derivative, and reaction with 2-chloro-1,3-dicarbonyl compounds gives thiazole derivatives. researchgate.net This approach is part of a broader strategy for creating novel thiazole-naphthalene hybrids. nih.gov

Pyrimidines : Pyrimidine (B1678525) rings can be constructed from naphthalene-hydrazine precursors. One method involves the reaction of a naphthalene-thiosemicarbazide with compounds containing an activated double bond, such as ethoxymethylenemalononitrile, which leads to the formation of a pyrimidine derivative. researchgate.net Another route involves the reaction of hydrazine with pyrimidine itself, leading to ring transformation products like pyrazoles. youtube.com

Indazoles : Indazoles are bicyclic aromatic heterocycles that can be synthesized from hydrazine precursors. A common method is the condensation of a hydrazine with an ortho-haloaryl aldehyde or ketone, followed by intramolecular cyclization. chemicalbook.comresearchgate.net For a naphthalene-based system, this would involve a suitably substituted hydroxynaphthaldehyde reacting with hydrazine. lookchem.com Other advanced methods include the copper-catalyzed coupling of N-acyl-N'-substituted hydrazines with 2-bromoarylcarbonyl compounds and the [3+2] annulation of hydrazones with arynes to construct the indazole skeleton. organic-chemistry.orgnih.gov

Naphthalene-Hydrazine PrecursorReagentResulting HeterocycleReference
2-[1-(Naphthalen-2-yl)ethylidene]hydrazinecarbothioamideEthyl bromoacetateThiazolidinone researchgate.net
2-[1-(Naphthalen-2-yl)ethylidene]hydrazinecarbothioamideHydrazonoyl halidesThiazole researchgate.net
2-[1-(Naphthalen-2-yl)ethylidene]hydrazinecarbothioamideEthoxymethylenemalononitrilePyrimidine researchgate.net
2-Naphthoyl isothiocyanate + PhenylhydrazineCyclization in alkali1,2,4-Triazole (B32235) chempap.org
2-Hydroxynaphthaldehyde (hypothetical)Hydrazine HydrochlorideNaphtho[x,y-g]indazole lookchem.com

Green Chemistry Protocols in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of hydrazine derivatives to minimize environmental impact and enhance safety. These approaches focus on reducing or eliminating the use of hazardous substances and maximizing reaction efficiency.

Solvent-Free Synthetic Approaches

Solvent-free synthesis, a cornerstone of green chemistry, offers significant advantages by reducing volatile organic compound (VOC) emissions and simplifying purification processes. One prominent solvent-free method for synthesizing hydrazine derivatives is mechanochemistry, which utilizes mechanical force, such as grinding or milling, to initiate and sustain chemical reactions. rsc.org

For instance, the synthesis of hydrazones, which are structurally related to hydrazine derivatives, has been successfully achieved in a vibratory ball-mill. rsc.org This method involves the direct reaction of substituted organic hydrazines with phenol (B47542) aldehydes, yielding products with over 99% conversion and without the formation of by-products. rsc.org The efficiency of this mechanochemical approach is influenced by factors such as the electronic density on the amino group of the hydrazine and steric hindrance around the reactive sites. rsc.org Another example of a solvent-free approach involves grinding carboxylic acids with hydrazine hydrate in a mortar and pestle at room temperature, leading to the direct formation of hydrazides. researchgate.net This technique is noted for its simplicity, high efficiency, and eco-friendly nature. researchgate.net

These solvent-free methods highlight a shift towards more sustainable synthetic practices in organic chemistry, offering a viable alternative to traditional solvent-based reactions for preparing hydrazine-containing compounds. rsc.orgresearchgate.net

Flow Synthesis Techniques

Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool for the synthesis of hydrazine derivatives, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. rsc.orgrsc.orgucd.ie This technique involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.orgresearchgate.net

A notable application of flow chemistry is the dehydroxylative hydrazination of alcohols to produce hydrazine derivatives. rsc.orgbohrium.com In this process, an alcohol is reacted with a reagent like di-tert-butylazodicarboxylate in the presence of a phosphine, such as triphenylphosphine (B44618) (Ph3P), within a continuous flow system. bohrium.com This method demonstrates excellent functional group tolerance and is suitable for both large-scale synthesis and late-stage functionalization of complex molecules. rsc.orgrsc.org The use of a continuous-flow reactor can significantly reduce reaction times and simplify the purification process. researchgate.net

For example, the synthesis of 2-ethylphenylhydrazine hydrochloride was achieved with a 94% yield in a continuous-flow reactor with a total residence time of less than 31 minutes. researchgate.net The process involved the in-situ generation of a diazonium salt intermediate followed by a temperature-programmed reduction. researchgate.net This highlights the potential of flow chemistry to improve the synthesis of hydrazine analogues by enabling reactions under conditions that might be challenging or hazardous in a batch setup. ucd.iegalchimia.com

Table 1: Comparison of Batch vs. Flow Synthesis for a Key Intermediate

ParameterBatch ProcessContinuous Flow Process
Reaction Time Several hours< 20 minutes
Hydrazine Loading 5 equivalents1.5 equivalents
Yield Poor80%
Purity Requires extensive purification>99% after simple extraction

This table illustrates the advantages of flow chemistry in a specific industrial synthesis, showcasing reduced reaction time, lower reagent consumption, and higher yield and purity. ucd.ie

Catalytic Strategies for Hydrazine Derivative Formation

Catalytic methods play a crucial role in the synthesis of hydrazine derivatives, offering pathways that are often more efficient and selective than stoichiometric reactions. Various catalysts, including metal-based and organocatalysts, have been developed to facilitate the formation of the N-N bond and subsequent derivatization. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Metal-Based Catalysis: Transition metal catalysts are widely employed in hydrazine synthesis. For instance, nickel-catalyzed N-N cross-coupling of O-benzoylated hydroxamates with amines provides a route to hydrazides. organic-chemistry.org Similarly, copper-catalyzed reactions are used for the N-arylation of hydrazine derivatives. organic-chemistry.org Palladium catalysts have been shown to be effective in the allylic substitution of allyl acetates with arylhydrazines. organic-chemistry.org Gold nanoparticles supported on materials like titanium dioxide (Au/TiO2) have also demonstrated high activity in catalytic reactions involving hydrazine, such as the chemoselective reduction of nitro compounds. researchgate.net

Organocatalysis: In addition to metal catalysts, organocatalysts have gained prominence. Chiral phosphoric acid has been used to catalyze amidation reactions to form hydrazine derivatives. rsc.org Small ring phosphacycles can catalyze the cross-selective intermolecular N-N reductive coupling of nitroarenes and anilines. organic-chemistry.org Furthermore, Lewis bases like hexamethylphosphoramide (B148902) (HMPA) can promote the direct reductive hydrazination of ketones and aldehydes with phenylhydrazines. organic-chemistry.org

Table 2: Examples of Catalytic Systems for Hydrazine Derivative Synthesis

Catalyst SystemReactantsProduct TypeReference
Nickel(II)-bipyridine complex(Hetero)aryl chlorides, hydrazidesArylhydrazines organic-chemistry.org
Copper(I) oxideDiisopropyl azodicarboxylate, aryl trifluoromethanesulfonatesArylated hydrazine derivatives organic-chemistry.org
Palladium/CHalogenated nitroarenes, hydrazine hydrateHalogenated anilines organic-chemistry.org
Ruthenium tricarbonyl complexAcyl hydrazides, alcoholsMono- or dialkylated acyl hydrazides organic-chemistry.org
Gold nanoparticles on TiO2Nitro compounds, hydrazine hydrateAmines researchgate.net

These catalytic strategies offer a diverse toolbox for chemists to synthesize a wide array of hydrazine derivatives with improved efficiency and selectivity, contributing to the advancement of organic synthesis. researchgate.netorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

Challenges in Synthesis and Purification

The synthesis and purification of this compound and its analogues are not without their challenges. Key difficulties include controlling stereochemistry, separating isomers, and mitigating the formation of unwanted byproducts.

Stereochemical Control and Isomer Separation

The synthesis of substituted naphthalenes often results in the formation of a mixture of isomers, which can be challenging to separate due to their similar physical and chemical properties. nih.gov For instance, the alkylation of naphthalene can produce both α- and β-substituted isomers, with the β-isomer generally being the major product. google.com The boiling points of these isomers can be very close, making separation by distillation difficult. nih.gov

In the context of hydrazine derivatives, the presence of stereoisomers, such as exo and endo isomers, can also occur. najah.edu For example, the synthesis of (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine yielded a mixture of exo and endo isomers, which could be separated by recrystallization. najah.edu The conversion between these isomers can sometimes be achieved by heating. najah.edu

Various techniques have been developed to address the challenge of isomer separation. One approach involves the formation of clathrate complexes. For example, 9,9'-bianthracene (B94274) can be used to selectively form a complex with 2-substituted naphthalenes, allowing for their separation from other isomers by filtration. google.com Another strategy involves derivatization to create compounds with more distinct physical properties. For instance, reacting a mixture of α- and β-methylnaphthalene with a tertiary alkene can lead to the formation of a mono-tertiary alkyl derivative of the β-isomer and a di-tertiary alkyl derivative of the α-isomer, which can then be more easily separated. google.com

Byproduct Formation and Mitigation Strategies

In the ketazine process for hydrazine synthesis, which involves the reaction of ammonia (B1221849) with a ketone and an oxidizing agent, side reactions can be minimized by controlling the reaction conditions. youtube.com For example, adding the bleach slowly, chilling the reaction mixture, and adding gelatin can help reduce the formation of unwanted byproducts and increase the yield. youtube.com Heating the solution after hydrolysis can also help drive the reaction to completion by removing a volatile byproduct. youtube.com

In industrial processes for preparing hydrazine hydrate, byproducts such as sodium chloride and sodium carbonate can be formed. google.com These can be managed through distillation and precipitation steps. For example, adding magnesium chloride can precipitate sodium carbonate, which can then be removed by separation. google.com

The Wolff-Kishner reduction, a reaction that uses hydrazine to deoxygenate carbonyls, can also be challenging. However, conducting this reaction in a continuous flow system has been shown to improve yields and purity by minimizing byproduct formation. ucd.ie Careful control of reaction conditions and the use of appropriate purification techniques are essential for obtaining high-purity hydrazine derivatives.

Advanced Purification Methodologies for this compound and Analogues

The isolation and purification of this compound and its analogues to a high degree of purity is a critical step in its synthesis, ensuring the final product is free from starting materials, reagents, and by-products. Advanced purification techniques such as chromatography and recrystallization are indispensable in achieving the stringent purity requirements for research and development applications. While specific detailed protocols for the purification of this compound are not extensively documented in publicly available literature, methodologies can be inferred from the purification of structurally similar compounds, particularly naphthalene derivatives and other substituted hydrazines.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of naphthalene derivatives. The separation is typically achieved on a reversed-phase column, where the polarity of the mobile phase is adjusted to control the elution of the compounds.

Detailed Research Findings:

Research on the separation of various naphthalene derivatives provides a solid foundation for developing a purification method for this compound. researchgate.netchemicke-listy.cznih.govrdd.edu.iq Studies have demonstrated the successful separation of compounds such as naphthalene, naphthalen-1-amine, naphthalen-2-amine, 1- and 2-naphthols, and 1- and 2-nitronaphthalenes using reversed-phase HPLC. researchgate.netchemicke-listy.cz These methods commonly employ C8 or C18 columns and a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. researchgate.netnih.govrdd.edu.iq The pH of the buffer and the gradient of the organic solvent are critical parameters that are optimized to achieve the best separation. researchgate.netrdd.edu.iq For instance, a 24-minute linear gradient of acetonitrile (from 40% to 70%) in a phosphate buffer at pH 2.3 has been used effectively. researchgate.netchemicke-listy.cz Detection is often carried out using a UV detector, with the wavelength set to an absorbance maximum of the naphthalene core, such as 254 nm or 285 nm. researchgate.netrdd.edu.iq

For the purification of this compound, a similar approach would be anticipated. The basic nitrogen atoms of the hydrazine moiety may require careful pH control of the mobile phase to ensure good peak shape and retention. The use of a guard column is also advisable to protect the analytical column from strongly retained impurities. nih.gov

Below is an interactive data table summarizing typical HPLC conditions that could be adapted for the purification of this compound based on methods for analogous compounds.

ParameterConditionRationale/Reference
Column C18 or C8 Reversed-PhaseCommon for separation of non-polar to moderately polar organic compounds. researchgate.netnih.govrdd.edu.iq
Mobile Phase Acetonitrile/Phosphate BufferProvides good resolution for naphthalene derivatives. researchgate.netrdd.edu.iq
Gradient Linear gradient of increasing acetonitrile concentrationTo elute compounds with a range of polarities. researchgate.netchemicke-listy.cz
pH of Buffer 2.3 - 6.0To control the ionization state of the hydrazine and any acidic or basic impurities. researchgate.netrdd.edu.iq
Flow Rate 0.5 - 1.5 mL/minA typical analytical to semi-preparative flow rate. researchgate.netnih.gov
Detection UV at ~285 nmNaphthalene derivatives exhibit strong UV absorbance at this wavelength. researchgate.netchemicke-listy.cz
Temperature Ambient or controlled (e.g., 25-60 °C)Temperature can affect retention times and selectivity. nih.govrdd.edu.iq

Recrystallization

Recrystallization is a widely used and effective method for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.

Detailed Research Findings:

While specific recrystallization solvents for this compound are not explicitly detailed, the purification of its close analogue, naphthalen-2-ylhydrazine (B1348331), has been reported to yield a high-purity product. For naphthalen-2-ylhydrazine, recrystallization from an ethanol/water mixture has been shown to increase the purity to over 98%. This suggests that a similar solvent system could be effective for this compound, given the structural similarities. The addition of the ethyl group in this compound may slightly alter its solubility characteristics compared to naphthalen-2-ylhydrazine.

The general procedure for recrystallization involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is soluble. The solution is then allowed to cool slowly, promoting the formation of pure crystals of the desired compound, while the impurities remain dissolved in the mother liquor. The pure crystals are then collected by filtration.

For hydrazine compounds, which can be prone to oxidation, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) may be beneficial to prevent degradation. The choice of solvent is critical and may require some empirical testing. Solvents such as ethanol, methanol (B129727), isopropanol, or mixtures with water are common starting points for polar organic compounds containing amine functionalities.

The table below outlines a potential recrystallization process for this compound based on analogous compounds.

StepProcedurePurpose/Rationale
1. Solvent Selection Test solubility of crude product in various solvents (e.g., ethanol, methanol, ethanol/water) at room and elevated temperatures.To find a solvent that dissolves the compound when hot but not when cold.
2. Dissolution Dissolve the crude this compound in a minimum amount of the selected hot solvent.To create a saturated solution from which pure crystals can form upon cooling.
3. Decolorization (Optional) Add a small amount of activated charcoal to the hot solution and heat for a short period.To remove colored impurities.
4. Hot Filtration (Optional) If charcoal was used or if insoluble impurities are present, filter the hot solution.To remove solid impurities before crystallization.
5. Crystallization Allow the hot, clear solution to cool slowly to room temperature, and then potentially in an ice bath.Slow cooling promotes the formation of larger, purer crystals.
6. Crystal Collection Collect the formed crystals by vacuum filtration.To separate the pure solid from the mother liquor containing dissolved impurities.
7. Washing Wash the crystals with a small amount of the cold recrystallization solvent.To remove any residual mother liquor from the crystal surfaces.
8. Drying Dry the crystals under vacuum or in a desiccator.To remove the last traces of solvent.

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Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For [2-(Naphthalen-2-yl)ethyl]hydrazine (C₁₂H₁₄N₂), the monoisotopic mass is 186.1157 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule would undergo fragmentation through characteristic pathways:

Molecular Ion Peak (M⁺): The spectrum is expected to show a distinct molecular ion peak at an m/z (mass-to-charge ratio) of 186.

Alpha-Cleavage: A common fragmentation pathway for amines and hydrazines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). This would result in the loss of a CH₂NHNH₂ radical, leading to a highly stable naphthalen-2-ylmethyl cation at m/z 141.

Benzylic Cleavage: The most probable fragmentation is the cleavage of the C-N bond, which is benzylic to the naphthalene (B1677914) ring. This would generate a naphthalen-2-ylethyl cation (C₁₂H₁₁) at m/z 155.

Naphthalene Fragmentation: Further fragmentation of the naphthalene-containing ions would produce characteristic peaks for the naphthalene ring system, such as those at m/z 128 (naphthalene radical cation) and related fragments.

Analysis of a related isomer, [1-(naphthalen-2-yl)ethyl]hydrazine, shows a predicted [M+H]⁺ adduct at m/z 187.12297. uni.lu This suggests that under softer ionization techniques like electrospray ionization (ESI), the protonated molecule would be the dominant species observed.

Table 2. Expected Mass Spectrometry Fragments for this compound.
m/zProposed Fragment IonFragmentation Pathway
186[C₁₂H₁₄N₂]⁺Molecular Ion (M⁺)
155[C₁₂H₁₁]⁺Loss of •NHNH₂ (Benzylic Cleavage)
141[C₁₁H₉]⁺Loss of •CH₂NHNH₂ (Alpha-Cleavage)
128[C₁₀H₈]⁺Naphthalene Radical Cation

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the excitation of electrons from lower to higher energy orbitals. libretexts.org The absorption profile is dominated by the chromophore, which in this compound is the naphthalene ring system.

The UV-Vis spectrum of this compound is expected to be very similar to that of naphthalene itself, characterized by transitions involving π electrons in the aromatic system (π → π* transitions). shu.ac.ukyoutube.com The naphthalene chromophore exhibits two distinct absorption bands, designated as the ¹Lₐ and ¹Lₑ bands according to Platt's notation. researchgate.net

¹Lₐ Band: This transition is intense and typically appears at shorter wavelengths, for 2-substituted naphthalenes this is observed around 270-290 nm. researchgate.net

¹Lₑ Band: This transition is of lower intensity and appears at longer wavelengths, generally between 300 and 330 nm. researchgate.net It often shows fine vibrational structure.

The ethylhydrazine substituent is an auxochrome and is not expected to significantly alter the primary absorption bands of the naphthalene chromophore, although it may cause minor shifts in the wavelengths of maximum absorbance (λₘₐₓ) and changes in molar absorptivity (ε). The solvent used can also influence the spectrum, particularly for any potential n → π* transitions associated with the lone pairs on the nitrogen atoms, though these are typically much weaker than the π → π* transitions and may be obscured. shu.ac.uk

Table 3. Characteristic Electronic Transitions for the Naphthalene Chromophore.
Transition (Platt Notation)Orbital TransitionTypical λₘₐₓ Range (nm)Relative Intensity (ε)
¹Lₐπ → π270 - 290High
¹Lₑπ → π300 - 330Low to Medium

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related structures provides a strong basis for predicting its solid-state conformation.

A crystallographic study would reveal:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles. The naphthalene ring system is expected to be nearly planar. mdpi.com

Conformation: The conformation of the flexible ethylhydrazine side chain would be determined, showing its orientation relative to the rigid naphthalene ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be elucidated. The hydrazine (B178648) moiety is capable of acting as both a hydrogen bond donor and acceptor, suggesting that N-H···N hydrogen bonds would be a key feature in the crystal packing, likely forming dimers or extended networks.

In a related crystal structure of a complex containing a naphthalen-2-yl group, the naphthalene system was found to be almost planar. mdpi.com A similar planarity would be expected for the title compound. The analysis would also provide crucial data such as the crystal system, space group, and unit cell dimensions.

Table 4. Key Parameters Determined by Single-Crystal X-ray Crystallography.
ParameterInformation Provided
Crystal System & Space GroupSymmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating unit
Bond Lengths & AnglesPrecise molecular geometry
Torsion AnglesConformation of the molecule
Hydrogen Bond GeometryDetails of intermolecular interactions

Theoretical and Computational Investigations

Quantum Chemical Calculations: An Unexplored Frontier

Quantum chemical calculations are instrumental in providing a detailed understanding of a molecule's behavior at the atomic and electronic levels. However, dedicated studies on [2-(Naphthalen-2-yl)ethyl]hydrazine using these methods are not available.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms (geometry optimization) and the distribution of electrons within a molecule (electronic structure). Such calculations would provide crucial information about bond lengths, bond angles, and dihedral angles of this compound, offering insights into its conformational preferences and stability. At present, no specific DFT studies have been published for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties and Electron Transfer

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the behavior of molecules upon absorption of light, including their excited-state properties and the potential for electron transfer. An analysis using TD-DFT could predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound and shed light on its photophysical properties. This area of research remains unexplored for this specific hydrazine (B178648) derivative.

Analysis of Electronic Properties: Awaiting Investigation

The electronic properties of a molecule are key to understanding its reactivity and potential applications. For this compound, a detailed analysis of these properties is yet to be undertaken.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A computational analysis would reveal the spatial distribution of these orbitals in this compound and quantify its energy gap. Currently, no such data has been reported.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is invaluable for predicting how a molecule will interact with other chemical species. The generation and analysis of an MEP map for this compound have not been documented in scientific literature.

Intermolecular Interaction Analysis: An Open Question

Understanding the non-covalent interactions that govern how molecules of this compound interact with each other is fundamental to predicting its solid-state properties, such as its crystal structure and melting point. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots could be employed to study these interactions. However, no studies focusing on the intermolecular interactions of this compound have been published.

Computational Predictions of Spectroscopic Parameters

Density Functional Theory (DFT) has become an indispensable tool for predicting spectroscopic properties. By calculating the vibrational frequencies and nuclear magnetic resonance chemical shifts of a molecule, researchers can corroborate and interpret experimental data, leading to a more confident structural assignment.

For many complex organic molecules, including hydrazone derivatives, DFT calculations are routinely used to predict their spectroscopic signatures. nih.govresearchgate.net In the study of (E)-N′-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]benzohydrazide, DFT calculations were performed using the B3LYP method with a 6-31++G(d,p) basis set. nih.gov The theoretically optimized molecular structure was found to be in good agreement with the geometry determined experimentally via X-ray diffraction. nih.gov

While the specific theoretical spectra for this compound were used to confirm the structure, it is a common practice in related studies to perform a full vibrational analysis. This involves calculating the theoretical FT-IR and FT-Raman spectra and comparing the predicted vibrational frequencies (after applying a scaling factor) with the experimental ones. researchgate.net A strong correlation between the theoretical and experimental wavenumbers for key functional groups (e.g., N-H stretch, C=O stretch, C=N stretch) provides powerful evidence for the proposed structure. Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to assign signals and confirm the molecular constitution. researchgate.net

Structure-Activity Relationship (SAR) Modeling Methodologies (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational methodologies that aim to correlate the chemical structure of compounds with their biological activity. These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures. nih.gov

For naphthalene-containing compounds, which exhibit a wide range of biological activities including anticancer and antimicrobial effects, QSAR studies are particularly relevant. nih.govekb.egnih.gov For instance, a 3D-QSAR study was conducted on a series of novel naphthalene-containing pyrazoline derivatives designed as anticancer agents targeting EGFR/HER-2. nih.gov The study successfully built predictive models that helped explain the variation in biological activity based on structural modifications. The introduction of the naphthalene (B1677914) moiety was found to enhance the binding affinity to the target receptor, leading to improved bioactivity. nih.gov Such QSAR models can guide the rational design of new, more potent inhibitors by identifying the key structural features and physicochemical properties that govern their activity. nih.govresearchgate.net

Reactivity, Reaction Mechanisms, and Transformation Studies

Fundamental Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) in [2-(naphthalen-2-yl)ethyl]hydrazine is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. This structural feature confers both nucleophilic and basic properties to the molecule. Hydrazines are generally classified based on the number of substituents on the nitrogen atoms. wikipedia.org As a monosubstituted hydrazine, this compound exhibits reactivity typical of this class, acting as a potent nucleophile and a reducing agent. wikipedia.orgnih.gov

The nucleophilicity of the terminal nitrogen atom allows it to readily attack electrophilic centers, initiating a wide range of reactions. The reactivity of the hydrazine moiety can be influenced by the nature of the substituent. In the case of this compound, the presence of the bulky naphthalene (B1677914) group can sterically hinder certain reactions, while its electronic effects may also play a role in modulating the reactivity of the hydrazine functional group.

The hydrazine moiety can also undergo oxidation, a common characteristic of hydrazine derivatives. nih.gov This process can involve one-electron oxidation to form radical intermediates, which can then participate in further reactions. nih.gov The reducing nature of hydrazines is also a key aspect of their chemical behavior. nih.gov

Mechanistic Pathways of Condensation Reactions

Condensation reactions are a cornerstone of the reactivity of this compound, providing a straightforward route to the formation of new carbon-nitrogen bonds. These reactions typically involve the nucleophilic attack of the hydrazine's terminal nitrogen atom on a carbonyl group of an aldehyde or ketone, leading to the formation of a hydrazone. libretexts.orgnumberanalytics.com

The general mechanism for hydrazone formation proceeds through the following steps:

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: The carbinolamine intermediate eliminates a molecule of water to form the stable hydrazone product, which contains a C=N double bond. libretexts.orgnumberanalytics.com

This fundamental reaction can be the initial step in more complex transformations. For instance, Knoevenagel condensation, a variation of the aldol (B89426) condensation, can occur between aldehydes and compounds with an active methylene (B1212753) group, and similar principles can be applied to reactions involving hydrazines. nih.gov

The table below summarizes the key steps in a typical condensation reaction between this compound and a generic aldehyde/ketone.

StepDescriptionIntermediate/Product
1Nucleophilic attack of the hydrazine on the carbonyl carbon.Zwitterionic intermediate
2Proton transfer from the nitrogen to the oxygen atom.Carbinolamine intermediate
3Elimination of a water molecule.Hydrazone product

Cyclization Reactions and Heterocycle Formation

A significant application of this compound in synthetic chemistry is its use as a building block for the construction of various heterocyclic rings. The presence of the bifunctional hydrazine group allows for cyclization reactions with suitable poly-electrophilic substrates, leading to the formation of stable aromatic and non-aromatic ring systems. These reactions are often key steps in the synthesis of compounds with potential biological activity. nih.govdigitellinc.com

Formation of Pyrazoles: Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, can be synthesized from the reaction of hydrazines with 1,3-dicarbonyl compounds. jetir.orgnih.govresearchgate.net The reaction of this compound with a 1,3-diketone would proceed through the initial formation of a hydrazone at one carbonyl group, followed by an intramolecular cyclization and dehydration to yield the substituted pyrazole (B372694) ring. jetir.org The regioselectivity of the cyclization can be influenced by the nature of the substituents on the dicarbonyl compound. nih.gov

Formation of Triazoles: Triazoles, five-membered rings containing three nitrogen atoms, can also be synthesized using this compound as a starting material. One common method involves the reaction of a hydrazide derivative with a source of a carbon and nitrogen atom, such as an isothiocyanate, followed by cyclization. scispace.com For example, reaction with carbon disulfide in the presence of a base can lead to a dithiocarbazate intermediate, which can then be cyclized with another hydrazine molecule or other reagents to form a triazole ring. chemistryjournal.netresearchgate.net

The table below outlines some of the heterocyclic systems that can be formed from this compound and the corresponding reaction partners.

HeterocycleReaction PartnerGeneral Reaction Type
Pyrazole1,3-Dicarbonyl compoundsCondensation followed by cyclization
TriazoleIsothiocyanates, Carbon DisulfideAddition followed by cyclization
PhthalazinesPhthalic anhydrides, o-phthalaldehydesCondensation and cyclization
NaphthoxazinesAcetylnaphthols and triphosgene (B27547)Cyclization of hydrazone intermediate

Unexpected Reaction Outcomes and Proposed Explanations

In the course of studying the reactivity of hydrazines, including those with naphthalene moieties, unexpected reaction pathways and products can emerge. These outcomes often provide deeper insights into the reaction mechanisms and the influence of reaction conditions.

For instance, in the synthesis of pyrazoles from the reaction of a formylchromone (B10848765) with hydrazine hydrate (B1144303), an unexpected tandem pathway can lead to a chromenopyrazole derivative instead of the anticipated naphthyl pyrazolyl ketone. nih.gov A proposed mechanism for such a transformation could involve the initial formation of a hydrazone, followed by an intramolecular cyclization that deviates from the expected course due to the specific structural features of the starting materials and the reaction conditions. nih.gov

Similarly, the cyclization of hydrazones derived from acetyl-naphthols with triphosgene has been shown to yield either naphthoxazines or their spiro dimers, depending on the molar ratio of the triphosgene used. mdpi.comnih.gov This suggests that the initial cyclization product can undergo further reaction under certain conditions, leading to a more complex dimeric structure.

Systematic investigations into such unexpected results are crucial for understanding the underlying chemical principles and for developing novel synthetic methodologies. Factors that can contribute to these alternative reaction pathways include:

Steric hindrance: The bulky naphthalene group may favor certain reaction geometries over others.

Electronic effects: The electron-donating or -withdrawing nature of substituents can influence the nucleophilicity and basicity of the hydrazine moiety.

Reaction conditions: Temperature, solvent, and the presence of catalysts can significantly alter the course of a reaction. nih.gov

Tautomerism: The potential for different tautomeric forms of intermediates can open up multiple reaction channels. nih.gov

Derivatization Strategies for Functional Group Modification

The hydrazine moiety of this compound can be readily modified through various derivatization strategies to introduce new functional groups and to prepare a diverse range of derivatives. These modifications are often employed to alter the chemical properties of the molecule, to facilitate its analysis, or to serve as a handle for further synthetic transformations. organic-chemistry.org

Alkylation: Direct alkylation of the hydrazine can be challenging due to the potential for over-alkylation. princeton.edu However, under controlled conditions, it is possible to introduce alkyl groups onto the nitrogen atoms. For example, methylation can be achieved using reagents like methyl iodide.

Acylation: Acylation of the hydrazine with acyl chlorides or anhydrides leads to the formation of acylhydrazides. This reaction is generally efficient and provides a stable derivative. The resulting acylhydrazide can serve as a precursor for the synthesis of other heterocycles, such as oxadiazoles (B1248032) and triazoles. nih.govrdd.edu.iq

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonohydrazides, which are also stable derivatives with their own distinct chemical properties and potential applications.

Derivatization for Analytical Purposes: In analytical chemistry, derivatization is often used to improve the detectability of a compound. For instance, reaction with reagents like naphthalene-2,3-dialdehyde can produce highly fluorescent derivatives, enabling sensitive detection by techniques such as HPLC with fluorescence detection. researchgate.netresearchgate.net Similarly, derivatization with benzaldehyde (B42025) can be used to facilitate analysis by LC-MS. nih.gov

The table below provides examples of derivatization reactions for the hydrazine moiety.

ReagentProduct TypePurpose
Alkyl halideAlkylated hydrazineFunctional group modification
Acyl chloride/anhydrideAcylhydrazideSynthesis of other heterocycles
Sulfonyl chlorideSulfonohydrazideFunctional group modification
Naphthalene-2,3-dialdehydeFluorescent derivativeEnhanced analytical detection
BenzaldehydeHydrazone derivativeLC-MS analysis

Synthesis of Advanced Naphthalene Hydrazine Scaffolds and Heterocyclic Derivatives

Design and Synthesis of Naphthalene-Hydrazone Hybrids

Naphthalene-hydrazones are a class of compounds characterized by the C=N-NH- linkage, where the nitrogen is attached to a naphthalene (B1677914) core. Their synthesis is most commonly achieved through a direct condensation reaction between a naphthalene-based hydrazine (B178648) and a suitable aldehyde or ketone.

Detailed research findings indicate that the reaction of naphthalen-2-ylhydrazine (B1348331) with various substituted aldehydes and ketones is a straightforward and efficient method for producing a library of naphthalene-hydrazone derivatives. ijpsjournal.com The general procedure involves refluxing equimolar quantities of the naphthalene hydrazine and the carbonyl compound in a solvent such as ethanol, often with a few drops of glacial acetic acid to catalyze the reaction. ijpsjournal.comresearchgate.net The reaction time can vary from 4 to 20 hours, after which the hydrazone product typically precipitates from the solution and can be purified by recrystallization. ijpsjournal.com

For instance, the synthesis of 1-(naphthalen-1-ylmethylene)-2-phenylhydrazine is accomplished by reacting 1-naphthaldehyde (B104281) with phenylhydrazine (B124118). researchgate.net Similarly, reacting 2-hydroxy-1-naphthaldehyde (B42665) with hydrazine hydrate (B1144303) yields 2-hydroxy-1-naphthylhydrazone. uctm.edu Microwave-assisted synthesis has also been employed to accelerate this transformation, significantly reducing reaction times and often improving yields. researchgate.net

Table 1: Synthesis of Naphthalene-Hydrazone Derivatives

Hydrazine Precursor Carbonyl Compound Product Reaction Conditions Reference(s)
Naphthalen-2-ylhydrazine Substituted Benzaldehyde (B42025) N'-(Substituted-benzylidene)naphthalen-2-yl-hydrazine Ethanol, Glacial Acetic Acid, Reflux (4-20h) ijpsjournal.com
Phenylhydrazine 1-Naphthaldehyde 1-(Naphthalen-1-ylmethylene)-2-phenylhydrazine Microwave (180W, 2 min), Acetic Acid researchgate.net
Hydrazine Hydrate 2-Hydroxy-1-naphthaldehyde 2-Hydroxy-1-naphthylhydrazone N,N-Dimethylformamide, 50-60°C (1h) uctm.edu

The structural versatility of these hybrids allows for the incorporation of various pharmacophores, making them valuable scaffolds in medicinal chemistry. ijpsjournal.com The azomethine group (-N=CH-) in hydrazones is crucial for their chemical and biological properties. researchgate.netbohrium.com

Development of Fused Ring Systems Incorporating the Naphthalene-Hydrazine Framework (e.g., Indazoles)

The naphthalene-hydrazine framework is a key precursor for synthesizing fused heterocyclic systems, most notably naphthoindazoles (more formally, benzo[e/f/g]indazoles). These structures are essentially benzene-fused pyrazole (B372694) derivatives. heteroletters.org The synthesis generally proceeds via the formation of a naphthalene-hydrazone intermediate, followed by an intramolecular cyclization.

A common and practical approach involves the condensation of a naphthaldehyde bearing a suitable ortho-substituent (such as a hydroxyl or a halogen) with hydrazine. For example, methods developed for synthesizing indazoles from salicylaldehydes or o-fluorobenzaldehydes can be adapted to their naphthalene analogues. ajrconline.orgresearchgate.net The reaction of a substituted salicylaldehyde (B1680747) with hydrazine hydrate, often under microwave irradiation, first yields an aryl hydrazone which subsequently undergoes cyclodehydration to form the indazole ring. heteroletters.orgajrconline.org This eco-friendly, microwave-assisted, one-pot method can produce indazoles in good to excellent yields. ajrconline.org

The general mechanism, when starting with an ortho-hydroxy-naphthaldehyde, involves the formation of the hydrazone, which then tautomerizes to a keto form under acidic conditions, facilitating an intramolecular cyclodehydration to afford the final fused indazole product. The presence of the ortho-hydroxyl group is essential for this specific cyclization pathway. heteroletters.org Alternative strategies involve the cyclization of aryl hydrazones substituted with other leaving groups like halogens or nitro groups. organic-chemistry.org

Table 2: General Synthesis Strategy for Naphthoindazoles

Naphthalene Precursor Hydrazine Source Intermediate Key Reaction Step Product Class Reference(s)
ortho-Hydroxy-naphthaldehyde Hydrazine Hydrate Naphthalene-hydrazone Intramolecular Cyclodehydration Naphtho[2,1-d]pyrazole heteroletters.orgajrconline.org
ortho-Fluoro-naphthaldehyde Hydrazine Hydrate Naphthalene-hydrazone Intramolecular Nucleophilic Substitution Naphtho[1,2-d]pyrazole researchgate.net
2-Haloaryl Naphthalene Ketones N-Acyl-hydrazines N-Acyl-N'-aryl-hydrazine Copper-catalyzed Cyclization 1-Aryl-naphthoindazoles organic-chemistry.org

Synthesis of Naphthalene-Containing Carbohydrazide (B1668358) Derivatives

Naphthalene-containing carbohydrazides, also known as acylhydrazines, are derivatives of carboxylic acids where the -OH group is replaced by a -NHNH2 moiety attached to a naphthalene core. These compounds are valuable intermediates in the synthesis of more complex heterocyclic systems.

The most direct synthesis of a naphthalene carbohydrazide involves the reaction of a naphthalene-based ester, such as methyl or ethyl naphthoate, with hydrazine hydrate. biointerfaceresearch.com This nucleophilic acyl substitution reaction is typically carried out by refluxing the reactants, sometimes in a solvent like methanol (B129727) or ethanol. nih.gov For example, 3,4,5-trihydroxybenzohydrazones were synthesized starting from the corresponding methyl ester and hydrazine hydrate. biointerfaceresearch.com This principle is directly applicable to naphthalene precursors.

A series of novel benzohydrazide (B10538) derivatives containing dihydropyrazole and naphthalene moieties have been synthesized. nih.gov The key step in forming the hydrazide backbone was the reaction of a methyl benzoate (B1203000) precursor with hydrazine hydrate in methanol and DMF at 70°C. nih.gov The resulting carbohydrazide is then typically reacted with an aldehyde or ketone to form a hydrazone, demonstrating its utility as a synthetic intermediate. One-pot, three-component reactions involving a precursor like phthalide, hydrazine hydrate, and an aldehyde have also been developed to efficiently produce benzohydrazide derivatives. researchgate.net

Table 3: Synthesis of Naphthalene Carbohydrazides

Starting Material Reagent Product Typical Conditions Reference(s)
Methyl Naphthoate Hydrazine Hydrate (80%) Naphthalene-carbohydrazide Methanol/DMF, 70°C, 20-24h nih.gov
Naphthalene Carboxylic Acid Thionyl Chloride, then Hydrazine Hydrate Naphthalene-carbohydrazide Two-step process via acyl chloride General Method
Phthalide Analogue (Naphthoic Anhydride) Hydrazine Hydrate, Aldehyde N'-Alkylidene-naphthalene-carbohydrazide One-pot, catalyst-free, ethanol researchgate.net

Construction of Nitrogen-Rich Heterocycles from Hydrazine Precursors

The naphthalene-hydrazine scaffold is a foundational building block for a variety of nitrogen-rich heterocycles, including triazoles, tetrazoles, and triazepines. These syntheses often involve tandem or multi-component reactions where the hydrazine moiety participates in the formation of the heterocyclic ring.

Triazoles: Naphthalene-containing 1,2,4-triazoles can be synthesized through several routes. One method involves the reaction of an ester derivative with thiosemicarbazide (B42300) (a hydrazine derivative), followed by cyclization using a base like sodium hydroxide. researchgate.net Another approach describes the synthesis of novel 1,2,4-triazole (B32235) derivatives bearing a naphthalene moiety linked to other heterocyclic scaffolds through an amide chain. nih.gov The reaction of a naphthalene-containing acid hydrazide with CS2/KOH can produce an oxadiazole intermediate, which upon treatment with hydrazine hydrate, can rearrange to form a triazole ring. chemistryjournal.net

Triazepines: Naphthyl triazepine ketones have been synthesized in excellent yields by reacting a naphthalene-containing formylchromone (B10848765) with thiosemicarbazide. nih.gov The proposed mechanism involves the initial formation of a thiosemicarbazone intermediate, which then undergoes a spontaneous γ-pyrone ring opening and intramolecular cyclization. nih.gov

Tetrazoles: The Ugi tetrazole reaction, a multi-component reaction, can be adapted to include hydrazine precursors for the synthesis of highly substituted tetrazoles. organic-chemistry.org While specific examples starting with a naphthalene hydrazine are not prevalent, the methodology allows for the incorporation of various aldehydes, which could include naphthaldehydes. The use of N-Boc-protected hydrazine in the Ugi tetrazole reaction with aldehydes, isocyanides, and trimethylsilyl (B98337) azide (B81097) provides a pathway to 5-(hydrazinomethyl)-1H-tetrazoles. organic-chemistry.org Another fundamental approach to tetrazoles is the [2+3] cycloaddition of an azide to a nitrile. nih.gov A naphthalene-containing nitrile could thus be a precursor to a naphthalene-substituted tetrazole.

Table 4: Synthesis of Nitrogen-Rich Heterocycles from Naphthalene-Hydrazine Precursors

Heterocycle Naphthalene Precursor Key Reagents General Method Reference(s)
1,2,4-Triazole Naphthalene-2-ol p-Aminobenzoic acid, NaNO2, NaOH, then Thiosemicarbazide Azo coupling followed by thiosemicarbazide reaction and cyclization researchgate.net
Triazepine Naphthalene-formylchromone Thiosemicarbazide Condensation and intramolecular cyclization nih.gov
Tetrazole Naphthaldehyde (hypothetical) N-Boc-hydrazine, Isocyanide, TMS-azide Ugi Tetrazole Reaction organic-chemistry.org
1,2,4-Triazolo[1,5-a]pyrimidine N/A (General Scaffold) Annulation of a triazole ring onto a pyrimidine (B1678525) derivative General synthesis of fused heterocycles researchgate.net

Applications in Contemporary Chemical Research

Utilization as Reagents and Building Blocks in Organic Synthesis

The reactivity of the hydrazine (B178648) functional group, combined with the steric and electronic properties of the naphthalene (B1677914) ring system, positions [2-(naphthalen-2-yl)ethyl]hydrazine as a versatile precursor in the construction of diverse molecular frameworks.

Precursors for Complex Organic Molecules

This compound serves as a key starting material for the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds. The hydrazine moiety provides a nucleophilic center that can readily react with electrophiles, most notably carbonyl compounds, to form hydrazones. These intermediates can then undergo further cyclization reactions to yield stable heterocyclic systems.

Naphthalene derivatives, in general, are recognized for their broad spectrum of biological activities, and incorporating this scaffold into new molecular entities is a common strategy in medicinal chemistry. nih.gov Hydrazine derivatives are crucial in the synthesis of numerous heterocyclic compounds. organic-chemistry.org For instance, the reaction of hydrazine derivatives with appropriate precursors can lead to the formation of pyrazole (B372694), pyran, pyrazolopyridine, and azepine scaffolds. nih.gov

While direct literature on this compound is limited, the reactivity of the closely related naphthalen-2-ylhydrazine (B1348331) is well-documented and provides a strong basis for inferring its synthetic utility. Naphthalen-2-ylhydrazine is a key intermediate in the synthesis of novel naphthalene-heterocycle hybrids with potential antitumor, anti-inflammatory, and antituberculosis activities. It is also employed in the synthesis of 3-cyanopyrid-2-ones, which have applications in materials science.

The general synthetic approach involves the condensation of the hydrazine with a suitable carbonyl compound to form a hydrazone, which can then be cyclized. For example, the reaction of a hydrazine derivative with a 3-formylchromone can lead to the formation of complex heterocyclic systems through a tandem reaction pathway. nih.gov The ethyl linker in this compound, as opposed to a direct connection, would influence the steric environment of the resulting molecules but the fundamental reaction pathways are expected to be similar.

Table 1: Examples of Heterocyclic Systems Synthesized from Hydrazine Derivatives

Starting Materials Resulting Heterocycle Reference
3-Formylchromone and Hydrazine Hydrate (B1144303) Chromenopyrazole, Hydrazineylidenomethylpyrazole nih.gov
6-Methoxy-1-tetralone and Hydrazine Dihydronaphthalene-hydrazine derivative nih.gov

Role in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are highly valued for their efficiency and atom economy. nih.gov Hydrazine derivatives are often employed in MCRs to generate molecular complexity rapidly.

While specific examples of MCRs involving this compound are not prevalent in the literature, the participation of similar hydrazines in such reactions is well-established. For instance, pseudo-five-component reactions involving hydrazine hydrate, ethyl acetoacetate, and aromatic aldehydes are used to synthesize 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives. nih.gov The general principle involves the initial formation of a pyrazolone (B3327878) intermediate from the reaction of the hydrazine and a β-ketoester, which then reacts with an aldehyde. nih.gov

It is plausible that this compound could be substituted for hydrazine hydrate in these types of reactions to generate more complex, naphthalene-containing pyrazolone derivatives. The ethylnaphthalene substituent would likely influence the reaction kinetics and the properties of the final products. Other MCRs, such as the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, also utilize hydrazine hydrate as a key component. longdom.org

Ligand Development in Coordination Chemistry and Catalysis

The nitrogen atoms of the hydrazine group in this compound possess lone pairs of electrons, making them excellent donor sites for coordination to metal ions. This allows for the development of novel ligands and their corresponding metal complexes, which can have interesting structural features and potential applications in catalysis.

Synthesis of Metal Complexes with Naphthalene-Hydrazine Ligands

The synthesis of metal complexes with hydrazine and its derivatives is a well-explored area of coordination chemistry. ias.ac.in These complexes exhibit a wide range of coordination numbers and geometries, and their properties are influenced by the nature of the metal ion, the substituents on the hydrazine, and the other ligands in the coordination sphere.

Naphthyl acetohydrazide ligands have been used to synthesize transition metal complexes with Co(II), Ni(II), Cu(II), Zn(II), Pd(II), and Cd(II). nih.gov These complexes are typically characterized by various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. nih.gov The synthesis of iridium(III) complexes with isatin-hydrazone derived Schiff bases has also been reported, where the hydrazine moiety is a key part of the ligand structure. acs.org

Based on these precedents, this compound can be expected to form stable complexes with a variety of transition metals. The synthesis would likely involve the reaction of the hydrazine with a suitable metal salt in an appropriate solvent. The resulting complexes could be isolated as stable crystalline solids.

Investigation of Coordination Modes and Geometries

Hydrazine and its derivatives can coordinate to metal centers in several ways, including as a monodentate ligand through one nitrogen atom or as a bridging bidentate ligand connecting two metal centers. ias.ac.inresearchgate.net The specific coordination mode depends on factors such as the steric and electronic properties of the hydrazine derivative and the metal ion's coordination preferences.

In substituted hydrazines, the coordination can be further influenced by the nature of the substituents. For example, a methylhydrazine complex of ruthenium has been shown to exhibit different binding modes in the solid state (side-on, η²) and in solution (end-on, η¹). nih.gov Hydrazone ligands, formed from the condensation of hydrazines with carbonyl compounds, typically coordinate to metal ions in either their enolic or ketonic forms through the azomethine nitrogen and the enolic or ketonic oxygen. researchgate.net

For this compound, monodentate coordination through the terminal nitrogen atom is the most probable coordination mode, especially in the absence of deprotonation. The presence of the bulky ethylnaphthalene group might disfavor bridging coordination. The resulting metal complexes would likely adopt common geometries such as octahedral or square planar, depending on the metal ion and other ligands present.

Table 2: Common Coordination Modes of Hydrazine Derivatives

Hydrazine Derivative Coordination Mode Metal Ion Example Reference
Methylhydrazine η¹ (end-on) in solution, η² (side-on) in solid state Ruthenium nih.gov
Hydrazine Unidentate or Bridged Bidentate Various (Mn, Fe, Co, Ni, Zn, Cd) ias.ac.in

Functional Materials Science Applications

Role in Nanoparticle and Polymer Synthesis

The structural components of this compound suggest its utility as a monomer or functionalizing agent in the synthesis of advanced polymers. The naphthalene moiety, a rigid and planar polycyclic aromatic hydrocarbon, can be incorporated into polymer backbones to enhance thermal stability and confer specific photophysical properties. Research into hyper-cross-linked polymers (HCLPs) has utilized naphthalene as a cost-effective raw material to create materials with large specific surface areas and notable thermal and fluorescent characteristics. researchgate.net These polymers are synthesized through methods like external cross-linker knitting and Scholl coupling reactions, demonstrating the versatility of the naphthalene scaffold in creating robust, porous networks. researchgate.net

Furthermore, the hydrazine group is highly reactive and serves as a key building block in the synthesis of various heterocyclic systems and polymers. For instance, the reaction of formylchromone (B10848765) with hydrazine hydrate is a key step in creating complex naphthalene-pyrazole hybrids. nih.gov This reactivity suggests that the hydrazine end of this compound could be used to initiate polymerization or to graft the naphthalene unit onto other polymer chains, thereby modifying their properties. The synthesis of various naphthalene derivatives often involves reactions with hydrazine, underscoring the chemical compatibility and potential for creating novel materials. nih.govgoogle.com

Corrosion Inhibition Studies

The combination of a nitrogen-rich hydrazine group and an aromatic naphthalene ring in this compound makes it a strong candidate for a corrosion inhibitor. Organic compounds containing heteroatoms like nitrogen and sulfur, along with aromatic rings, are known to be effective in protecting metals from corrosion, particularly in acidic environments. electrochemsci.orgresearchgate.netresearchgate.net The inhibitory action occurs via adsorption of the molecule onto the metal surface, forming a protective barrier. electrochemsci.org

The mechanism of inhibition typically involves the sharing of electrons from the heteroatoms (in this case, nitrogen) and the π-electrons of the naphthalene ring with the vacant d-orbitals of the metal. This creates a coordinate bond that holds the inhibitor molecule on the surface. The large surface area of the naphthalene group ensures significant coverage, blocking the active sites for corrosion.

Studies on various hydrazine derivatives have demonstrated their efficacy as corrosion inhibitors for steel in hydrochloric acid. electrochemsci.orgnih.govsciencetechindonesia.com These compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.orgnih.gov The efficiency of these inhibitors is concentration-dependent and has been shown to be quite high.

Below is a table summarizing the performance of various hydrazine and naphthalene derivatives as corrosion inhibitors, which provides a benchmark for the expected efficacy of this compound.

Inhibitor CompoundMetal/AlloyCorrosive MediumMax Inhibition Efficiency (%)Reference
N-(2,4-Dinitro-phenyl)-N'-(1H-pyrrol-2-ylmethylene)-hydrazineC-steel1.0 M HCl80.70 sciencetechindonesia.com
N-Benzo nih.govdioxol-5-ylmethylene-N'-(2,4-dinitro-phenyl)-hydrazineC-steel1.0 M HCl91.30 sciencetechindonesia.com
(E)-5-((2-(2,4-dinitrophenyl)hydrazono)methyl)-2-hydroxybenzoic acidC-steel1.0 M HCl91.34 sciencetechindonesia.com
(1E,2E)-bis(1-(3-nitrophenyl)ethylidene)hydrazine (SSBM)C38 steel1.0 M HCl> 93 nih.gov
Naphthalene-1-yl-thiophene-2-ylmethyleneamine (NT)AZ31 Magnesium Alloy-High (physical adsorption) researchgate.net

This table is generated based on data from studies on related compounds to illustrate the potential of naphthalene and hydrazine derivatives as corrosion inhibitors.

Scaffold Design for Chemical Biology Probes and Molecular Recognition Studies

The naphthalene nucleus is an excellent scaffold for the design of fluorescent probes and molecules for biological recognition. nih.gov Its rigid, planar structure and extensive π-electron conjugation result in desirable photophysical properties, such as high quantum yields and excellent photostability. nih.gov These characteristics are essential for developing sensitive and robust probes for detecting and imaging biomolecules and other analytes. nih.gov

The derivatization of naphthalene can lead to probes with high selectivity for specific ions and molecules. nih.gov For example, naphthalene-based fluorescent dyes have been engineered to create probes for the sensitive and selective detection of hydrazine in environmental samples. nih.gov This highlights a synergistic relationship where the naphthalene group acts as the signaling unit and can be tailored to interact with specific targets. The derivatization of hydrazine itself with reagents like naphthalene-2,3-dicarbaldehyde (B13756) creates intensely fluorescent products, forming the basis of sensitive analytical methods. researchgate.net

Given these precedents, this compound could serve as a foundational structure for creating novel chemical probes. The hydrazine moiety offers a reactive handle for attaching the scaffold to biomolecules or other targeting units, while the naphthalene component provides the necessary fluorescent reporting properties.

Furthermore, derivatives containing fused aromatic systems similar to naphthalene, such as naphthyridines, have been studied for their role in molecular recognition. nih.govmdpi.com These molecules are effective receptors due to their ability to form hydrogen bonds and their conformational preorganization, allowing them to bind selectively to target molecules like biotin (B1667282) analogues. nih.govmdpi.com This suggests that the rigid structure of the naphthalene group in this compound could be exploited to create scaffolds that recognize and bind to specific biological targets with high affinity and selectivity.

Emerging Analytical Methodologies Utilizing Naphthalene Hydrazine Structures

Development of Analytical Reagents for Metal Ion Determination

Naphthalene-hydrazine derivatives, especially hydrazones formed by the condensation of a naphthyl-containing hydrazine (B178648) with an aldehyde or ketone, are excellent ligands for metal ions. The resulting hydrazone structure often contains multiple binding sites (e.g., azomethine nitrogen, phenolic oxygen) that can coordinate with metal ions, leading to a detectable signal. This has been widely exploited in the development of chemosensors for various metal ions.

These reagents can induce a "turn-on" or "turn-off" fluorescent response or a distinct color change upon binding with a specific metal ion. For example, a multi-binding site chemosensor, N'-(3-methoxy-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide, was developed for the selective detection of Zn(II) and Cd(II) ions. rsc.org This sensor operates on an aggregation-induced emission (AIE) mechanism, where the fluorescence is turned on in the presence of the target metal ions. rsc.org Similarly, other naphthalene (B1677914)–hydrazone sensors have been reported for the detection of Al(III), showing a "turn-on" fluorescence enhancement at 435 nm due to a combination of aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT) mechanisms. nih.gov The selectivity of these reagents is a key aspect of their utility, allowing for the detection of specific metals in complex mixtures. nih.govdntb.gov.ua

Table 1: Naphthalene-Hydrazone Based Probes for Metal Ion Detection

Probe Name/StructureTarget Metal IonDetection MechanismDetection Limit (LOD)Reference
N'-(3-methoxy-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazideZn(II)Aggregation-Induced Emission (AIE)9.85 × 10⁻⁹ M rsc.org
N'-(3-methoxy-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazideCd(II)Aggregation-Induced Emission (AIE)1.27 × 10⁻⁷ M rsc.org
Naphthalene–hydrazone 5 (as referenced in source)Al(III)AIE and ESIPT20 nM nih.gov
Naphthol–hydrazone 11 (as referenced in source)Fe(III)Chelation-Enhanced Quenching (CHEQ)36 nM nih.gov

Hydrazone-Based Probes in Spectrophotometric Analysis

Spectrophotometry, particularly UV-Visible spectroscopy, is a fundamental technique for analyzing compounds that absorb light. Hydrazone-based probes derived from naphthalene structures are frequently designed as colorimetric sensors, where the binding of an analyte causes a visible color change. rawdatalibrary.net This change is due to the alteration of the electronic structure of the probe upon complexation, leading to a shift in the maximum absorption wavelength (λmax).

The reaction of 2-hydroxy-1-naphthaldehyde (B42665) with hydrazine to form the corresponding azine has been utilized for the extraction-spectrophotometric determination of hydrazine itself. rsc.org Conversely, hydrazones derived from naphthaldehyde can act as reagents for metal ions. For instance, 2-Hydroxy-1-Naphthaldehyde Guanylhydrazone has been investigated as a reagent for the extractive-spectrophotometric determination of iron. researchgate.net These methods are often valued for their simplicity, cost-effectiveness, and the ability to perform naked-eye detection. The molar absorptivity of the resulting complex is a key parameter indicating the sensitivity of the method. rsc.orgresearchgate.net

Table 2: Spectrophotometric Analysis Using Naphthalene-Hydrazone Derivatives

Reagent/ProbeAnalyteSolvent/Mediumλmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Reference
2-hydroxy-1-naphthaldehyde (reacts with hydrazine)HydrazineChloroform41227,000 rsc.org
Diacetyl Monoxime Isonicotinoyl Hydrazone (DMIH)Mercury(II)Aqueous buffer (pH 5.5)3512.23 x 10⁴ researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) Applications in Analytical Chemistry

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide fingerprint-like spectral information for the identification of analytes at very low concentrations. rsc.org The enhancement of the Raman signal is achieved when molecules are adsorbed onto or are in close proximity to nanostructured metal surfaces (typically gold or silver). rsc.org

While direct applications of [2-(Naphthalen-2-yl)ethyl]hydrazine or its immediate derivatives as SERS probes are not extensively documented in the literature, the constituent parts of naphthalene-hydrazine structures suggest their potential in this field. The naphthalene moiety, as a polycyclic aromatic hydrocarbon, possesses a large Raman scattering cross-section, which is advantageous for SERS detection. rsc.orgresearchgate.net The hydrazine group, or more commonly the resulting hydrazone linkage, can act as an effective anchoring group to bind the molecule to the metal nanoparticle surface, a prerequisite for significant SERS enhancement. rsc.org For example, a SERS-based method was developed for hydrazine detection where it was first derivatized with ortho-phthaldialdehyde to form phthalazine, a molecule with a higher affinity for the SERS substrate and a larger Raman cross-section. rsc.orgresearchgate.net This principle could be extended to naphthalene-hydrazine compounds for detecting other target analytes.

Fluorescence-Based Detection Systems for Organic Molecules

Fluorescence spectroscopy is a powerful analytical tool known for its high sensitivity. Naphthalene and its derivatives are well-known fluorophores, exhibiting excellent photostability and high quantum yields. nih.gov When the naphthalene moiety is incorporated into a hydrazine-based probe, the resulting compound can act as a sensor where the fluorescence properties are modulated by the presence of a specific analyte. researchgate.netnih.govciac.jl.cn

The sensing mechanism often involves processes like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or the formation of a Twisted Intramolecular Charge Transfer (TICT) state. For instance, a hydrazine-based fluorescent probe built on a naphthalimide skeleton was designed as a molecular rotor for sensing viscosity. nih.gov In low-viscosity solutions, the rotation of the hydrazine group leads to fluorescence quenching via a TICT state. In a high-viscosity environment, this rotation is restricted, causing a recovery of fluorescence. nih.gov This demonstrates the potential for designing "smart" materials from naphthalene-hydrazine structures that can detect changes in the microenvironment of organic systems. While many reported probes target metal ions or small anions, the design principles can be adapted for the detection of specific organic molecules.

Table 3: Fluorescence Properties of Naphthalene-Hydrazine Based Systems

Probe Structure/TypeSensing ApplicationFluorescence ResponseMechanismReference
Naphthalimide-hydrazine probe (HA-Na)Viscosity"Turn-on" in high viscosityTwisted Intramolecular Charge Transfer (TICT) nih.gov
Naphthalene–hydrazone 5 (as referenced)Al(III) detection"Turn-on"Aggregation-Induced Emission (AIE), ESIPT nih.gov
Naphthol–hydrazone 11 (as referenced)Fe(III) detection"Turn-off"Chelation-Enhanced Quenching (CHEQ) nih.gov

Future Research Directions and Unexplored Avenues

Sustainable Synthesis of Naphthalene-Hydrazine Derivatives

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research should focus on creating sustainable methods for synthesizing [2-(Naphthalen-2-yl)ethyl]hydrazine and its derivatives, moving away from conventional techniques that may involve harsh conditions or hazardous reagents.

Key research objectives include:

Microwave-Assisted Synthesis: Investigating microwave irradiation as an alternative energy source can dramatically reduce reaction times and improve energy efficiency compared to traditional heating methods. nih.govarabjchem.org For instance, methods developed for synthesizing other hydrazines and 1-amidoalkyl-2-naphthols under microwave conditions could be adapted. nih.govarabjchem.org

Catalyst Optimization: The traditional synthesis of naphthylhydrazines often involves heating naphthol with hydrazine (B178648) hydrate (B1144303), sometimes with a catalyst like sodium bisulfite. google.com Future work could explore more benign and recyclable catalysts, such as biodegradable tannic acid, which has proven effective in related multicomponent reactions involving β-naphthol. arabjchem.org

Solvent Selection: A shift towards solvent-free conditions or the use of green solvents (e.g., water, ethanol, glycerol) is critical. nih.govarabjchem.org Research into the one-step synthesis from 2-naphthol (B1666908) and hydrazine hydrate under inert gas protection shows promise for industrial-scale green production. google.com

Table 1: Comparison of Conventional and Green Synthesis Techniques

Parameter Conventional Heating Green Alternative (Microwave/Ultrasound)
Energy Source Oil bath, hot plate Microwaves, Ultrasonic waves
Reaction Time Hours to days google.com Minutes to a few hours nih.govegrassbcollege.ac.in
Solvents Often requires organic solvents Can utilize water, glycerol, or solvent-free conditions nih.govarabjchem.org
Efficiency Variable yields, potential for side reactions Often higher yields and improved selectivity nih.govarabjchem.org

| Environmental Impact | Higher energy consumption, potential for hazardous waste | Reduced energy use and waste generation nih.gov |

Advanced Mechanistic Investigations of Complex Reactions

The reactivity of the hydrazine group, combined with the electronic properties of the naphthalene (B1677914) system, allows for a variety of complex chemical transformations. A deeper mechanistic understanding is crucial for controlling reaction outcomes and designing novel synthetic pathways.

Future investigations should employ advanced analytical and computational techniques to probe reaction mechanisms involving naphthalene-hydrazines. nih.gov For example, the reaction of formylchromones with hydrazine hydrate can lead to unexpected tandem pathways and the formation of novel chromenopyrazoles instead of the anticipated naphthyl pyrazolyl ketones. nih.gov Understanding these pathways requires detailed study.

Areas for focused research include:

In-situ Spectroscopic Analysis: Techniques like real-time NMR and IR spectroscopy can track the formation and consumption of intermediates, providing direct evidence for proposed reaction pathways.

Isotope Labeling Studies: Using isotopically labeled reactants (e.g., with ¹⁵N in the hydrazine moiety) can help elucidate bond-forming and bond-breaking steps in complex cyclization and rearrangement reactions.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to map potential energy surfaces, identify transition states, and predict the most likely reaction mechanisms, complementing experimental findings. researchgate.net This can be particularly useful in understanding unexpected outcomes, such as the stabilization of certain intermediates through hydrogen bonding. nih.gov

Rational Design of Highly Selective and Sensitive Chemosensors

Naphthalene-hydrazine derivatives are excellent candidates for the development of chemosensors due to the fluorescent properties of the naphthalene ring and the metal-coordinating or reaction-site capabilities of the hydrazine group. rsc.orgnih.gov Future work should focus on the rational design of sensors based on the this compound scaffold for detecting environmentally and biologically significant analytes.

Design strategies could include:

Target-Specific Moieties: Incorporating specific functional groups to create binding pockets or reactive sites for target analytes. For instance, propargylated naphthalene-derived probes have been used for the dual-channel detection of Pd²⁺ ions. nih.gov

Mechanism-Based Sensing: Designing sensors that undergo an irreversible chemical transformation upon reaction with the analyte, leading to a clear optical signal (colorimetric or fluorescent). rsc.org This "chemodosimetric" approach can offer high selectivity.

Dual-Channel Detection: Creating sensors that provide signals in multiple channels (e.g., both colorimetric and fluorescent changes) enhances detection reliability. nih.govnih.gov A naphthalene-derived probe, NHP, was designed for Pd²⁺ detection and its product, NHH, could then be used for the consecutive detection of CN⁻ ions. nih.gov

Table 2: Performance of Naphthalene-Based Chemosensors for Ion Detection

Sensor Target Analyte Detection Limit Response Mechanism Reference
NHP Pd²⁺ 1.158 x 10⁻⁷ M Catalytic depropargylation, ESIPT nih.gov
NHH (product of NHP) CN⁻ 3.179 x 10⁻⁸ M - nih.gov

| Sensor S | F⁻ | 5.78 x 10⁻⁷ M | Hydrogen bonding and deprotonation | nih.gov |

Exploration of Novel Catalytic Systems Based on Naphthalene-Hydrazine Ligands

The hydrazine moiety in this compound can act as a mono- or bidentate ligand, coordinating with metal centers to form complexes with potential catalytic activity. nih.govjocpr.com The naphthalene group can be used to tune the steric and electronic properties of these complexes.

Future research should explore the synthesis of novel metal complexes and their application in catalysis.

Hydrogenation and Dehydrogenation: Catalytic systems for the selective hydrogenation of naphthalene to tetralin are industrially significant. nih.gov While existing catalysts often use transition metals on supports like Al₂O₃, new naphthalene-hydrazine based ligands could offer unique selectivity. nih.govrsc.org Conversely, complexes could be designed for the dehydrogenation of hydrogen carriers like decalin. rsc.org

Cross-Coupling Reactions: Hydrazine derivatives have been shown to facilitate radical-initiated, metal-free cross-dehydrogenative coupling reactions under visible light. This avenue could be explored for C-C bond formation using this compound as a photocatalyst.

Asymmetric Catalysis: By introducing chiral centers into the ligand structure, it may be possible to develop catalysts for asymmetric transformations, a highly valuable application in pharmaceutical and fine chemical synthesis.

Computational Driven Material Design Utilizing Naphthalene-Hydrazine Scaffolds

Computational chemistry provides powerful tools for predicting the properties of new materials before their synthesis, accelerating the design and discovery process. mdpi.complos.org Future research should leverage in silico methods to explore the potential of materials derived from this compound.

Key computational approaches include:

Molecular Docking: This technique can predict the binding affinity and mode of interaction between naphthalene-hydrazine derivatives and biological targets, such as enzymes or protein receptors. researchgate.netmdpi.com This is crucial for designing new therapeutic agents.

Density Functional Theory (DFT): DFT calculations can predict electronic properties (e.g., HOMO-LUMO gaps), vibrational frequencies (for comparison with IR spectra), and optimal molecular geometries, which are essential for designing materials with specific optical or electronic characteristics. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate structural features of a series of naphthalene-hydrazine derivatives with their observed activity (e.g., catalytic efficiency or biological effect), enabling the prediction of properties for new, unsynthesized compounds.

Development of Robust Analytical Platforms for Environmental and Industrial Monitoring

The detection of hydrazines and naphthalene derivatives in environmental and industrial settings is important due to their potential reactivity and persistence. While methods exist for analyzing hydrazines, they often require derivatization and suffer from interferences. cdc.govosha.govclu-in.org

Future work should focus on creating integrated and robust analytical platforms for the monitoring of compounds like this compound.

Advanced Chromatographic Methods: Developing highly specific and sensitive methods using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is essential for unequivocal identification and quantification in complex matrices like soil and water. cdc.govnih.gov

Derivatization Strategies: While derivatization is often necessary, research into new, more stable, and easily detectable derivatives can improve analytical accuracy. Derivatization with reagents like benzaldehyde (B42025) or pentafluorobenzaldehyde (B1199891) is common for hydrazines. osha.govnih.gov

Sensor-Based Platforms: Integrating the chemosensors described in section 9.3 into portable, field-deployable devices would allow for real-time, on-site monitoring, which is a significant advantage over lab-based methods that require sample collection and transport. rsc.org Test strips based on chemosensors have already been fabricated for detecting other analytes and could be a model for this development. nih.gov

Table 3: Common Analytical Methods for Hydrazine Detection

Analytical Method Sample Preparation Detection Principle Typical Detection Limit Reference
Spectrophotometry Derivatization with p-dimethylaminobenzaldehyde Colorimetric measurement of an azine derivative 0.065 µg/mL (in urine) cdc.govnih.gov
GC/NPD Derivatization with p-chlorobenzaldehyde or pentafluorobenzaldehyde Separation by GC, detection by Nitrogen-Phosphorus Detector 0.05 µg/mL (in urine) nih.gov
HPLC/ECD Direct injection after dilution Separation by ion-exchange HPLC, detection by Electrochemical Detector 8 ng/sample nih.gov

| HPLC/UV | Derivatization with benzaldehyde | Separation by reverse-phase HPLC, detection by UV detector | 0.032 µ g/sample | osha.gov |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.